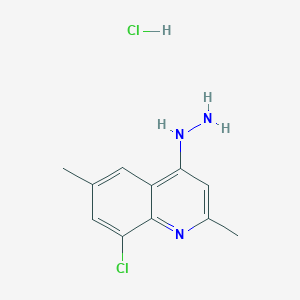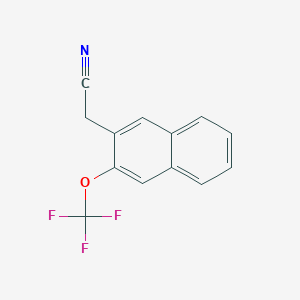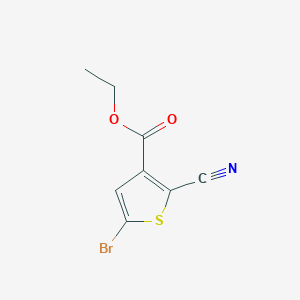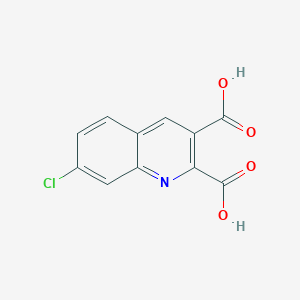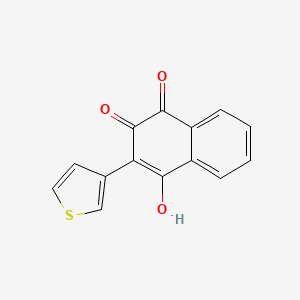
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione is a compound that belongs to the class of naphthoquinones, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method ensures the formation of the tricyclic structure with the desired substitutions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure to hydroquinone derivatives.
Substitution: The hydroxy and thiophene groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield hydroquinone derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential biological activities, such as anticancer and antimicrobial properties, are being explored.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxy and quinone groups can participate in redox reactions, affecting cellular processes. The thiophene ring can interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-phenyl-naphthalene-1,2-dione: Similar structure but with a phenyl group instead of a thiophene ring.
4-Hydroxy-3-(4-methylanilino)naphthalene-1,2-dione: Contains an anilino group, showing different biological activities.
Uniqueness
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
918905-42-7 |
|---|---|
Formule moléculaire |
C14H8O3S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
4-hydroxy-3-thiophen-3-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H8O3S/c15-12-9-3-1-2-4-10(9)13(16)14(17)11(12)8-5-6-18-7-8/h1-7,15H |
Clé InChI |
NCPVVVCBFLOBCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CSC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


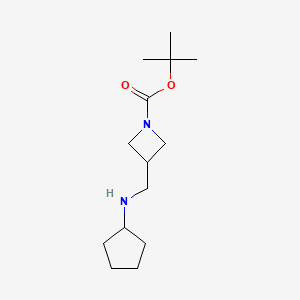


![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

